molecular formula C13H12O3S B181179 Phenyl 4-methylbenzenesulfonate CAS No. 640-60-8

Phenyl 4-methylbenzenesulfonate

Cat. No.: B181179
CAS No.: 640-60-8
M. Wt: 248.3 g/mol
InChI Key: KZQFPRKQBWRRHQ-UHFFFAOYSA-N
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Description

Phenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H12O3S. It is a sulfonate ester derived from phenol and 4-methylbenzenesulfonyl chloride. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-methylbenzenesulfonate can be synthesized through the reaction of phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the sulfonate ester as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-nitrobenzenesulfonate: Similar in structure but contains a nitro group instead of a methyl group.

    Phenyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group.

    Phenyl 4-methoxybenzenesulfonate: Contains a methoxy group instead of a methyl group.

Uniqueness

Phenyl 4-methylbenzenesulfonate is unique due to its specific reactivity profile and the presence of the methyl group, which can influence the compound’s steric and electronic properties. This makes it particularly useful in certain synthetic applications where other sulfonate esters may not be as effective .

Properties

IUPAC Name

phenyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQFPRKQBWRRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278879
Record name Phenyl 4-methylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-60-8
Record name Phenyl tosylate
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Record name 640-60-8
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Record name 640-60-8
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Record name Phenyl 4-methylbenzenesulfonate
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Record name Phenyl p-toluenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Phenyl 4-methylbenzenesulfonate?

A1: The molecular formula of this compound is C13H12O3S, and its molecular weight is 248.3 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have extensively studied the spectroscopic properties of this compound. Notably, [] utilizes 17O NMR spectroscopy to investigate ortho-substituent effects in substituted phenyl tosylates, including this compound. The study provides valuable insights into the electronic environment surrounding the oxygen atoms within the molecule. Additionally, [] focuses on the mass spectra analysis of substituted phenyl p-toluenesulfonates, utilizing metastable peaks to understand the fragmentation pathways and substituent effects on these processes.

Q3: How stable is this compound under different conditions?

A3: While specific stability data might vary based on conditions, this compound generally exhibits good stability. [] explores the electron-beam-induced reactions of this compound in the bulk state, revealing insights into its reactivity and potential degradation pathways under irradiation.

Q4: What are the catalytic applications of this compound?

A4: this compound acts as a valuable substrate in various organic reactions. [] investigates the use of cation-exchanged montmorillonite clays as Lewis acid catalysts in the Fries rearrangement of this compound, highlighting its role in this important synthetic transformation.

Q5: How do structural modifications of this compound impact its reactivity?

A5: [] demonstrates the impact of substituents on the fragmentation patterns of phenyl p-toluenesulfonates during mass spectrometry analysis. This data can be extrapolated to understand how different substituents on the phenyl ring might influence the molecule's reactivity in other chemical reactions.

Q6: What are the common reactions involving this compound?

A6: this compound is a versatile building block in organic synthesis. [] explores the directed ortho metalation of phenyl p-toluenesulfonate, a reaction where a metal atom is selectively introduced into the ortho position of the phenyl ring. This reaction is highly valuable for further functionalization and synthesis of complex molecules.

Q7: Are there any specific applications of this compound derivatives mentioned in the provided research?

A7: Yes, several research papers highlight the applications of this compound derivatives. [] focuses on the synthesis and evaluation of new quinazolones as antioxidant additives for lubricating oils, with some derivatives exhibiting promising antioxidant activity. Additionally, [] investigates a novel synthesized tyrosinase inhibitor derived from this compound, showing potential as a therapeutic agent for hyperpigmentation.

Q8: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A8: Various analytical techniques are used to characterize this compound and its derivatives. As mentioned earlier, [] utilizes 17O NMR spectroscopy to study substituent effects, while [] employs mass spectrometry to analyze fragmentation patterns. Other techniques like infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and X-ray crystallography can be used to obtain comprehensive structural information.

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